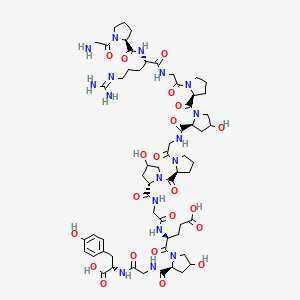
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH is a peptide sequence that includes glycine, proline, arginine, glutamic acid, tyrosine, and hydroxyproline residues. This sequence is notable for its inclusion of hydroxyproline, which is a post-translationally modified amino acid commonly found in collagen. The presence of hydroxyproline is crucial for the stability of the collagen triple helix structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Analyse Des Réactions Chimiques
Types of Reactions
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: Hydroxyproline residues can be oxidized to form reactive intermediates.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for coupling reactions, N-hydroxysuccinimide (NHS) esters.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyproline can lead to the formation of reactive aldehydes, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying collagen stability and interactions.
Biology: Investigated for its role in cell adhesion, migration, and signaling.
Medicine: Explored for its potential in wound healing and tissue engineering due to its collagen-like properties.
Industry: Utilized in the development of biomaterials and hydrogels for various applications.
Mécanisme D'action
The mechanism of action of H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH involves its interaction with cellular receptors and extracellular matrix components. The hydroxyproline residues play a crucial role in stabilizing the peptide’s structure, allowing it to mimic natural collagen. This interaction can influence cell behavior, promoting adhesion, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: A shorter peptide with similar amino acid composition but lacking hydroxyproline.
Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro: Another collagen-like peptide with a different sequence but similar properties.
Uniqueness
H-Gly-Pro-Arg-Gly-Pro-xiHyp-Gly-Pro-xiHyp-Gly-Glu-xiHyp-Gly-Tyr-OH: is unique due to its specific sequence and the presence of multiple hydroxyproline residues. This composition enhances its stability and functionality, making it particularly useful for applications requiring collagen-like properties.
Propriétés
Formule moléculaire |
C60H87N17O21 |
|---|---|
Poids moléculaire |
1382.4 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[(2S)-2-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H87N17O21/c61-23-47(84)72-16-2-6-39(72)55(93)71-36(5-1-15-64-60(62)63)51(89)67-26-48(85)73-17-3-7-40(73)58(96)77-30-35(81)22-44(77)54(92)68-27-49(86)74-18-4-8-41(74)57(95)76-29-34(80)21-43(76)53(91)65-24-45(82)69-37(13-14-50(87)88)56(94)75-28-33(79)20-42(75)52(90)66-25-46(83)70-38(59(97)98)19-31-9-11-32(78)12-10-31/h9-12,33-44,78-81H,1-8,13-30,61H2,(H,65,91)(H,66,90)(H,67,89)(H,68,92)(H,69,82)(H,70,83)(H,71,93)(H,87,88)(H,97,98)(H4,62,63,64)/t33?,34?,35?,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
Clé InChI |
QYWYRVCOGMYCRV-UGVXESELSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CC(C[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N5CC(C[C@H]5C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N6CC(C[C@H]6C(=O)NCC(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)O)O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N2CCCC2C(=O)N3CC(CC3C(=O)NCC(=O)N4CCCC4C(=O)N5CC(CC5C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N6CC(CC6C(=O)NCC(=O)NC(CC7=CC=C(C=C7)O)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


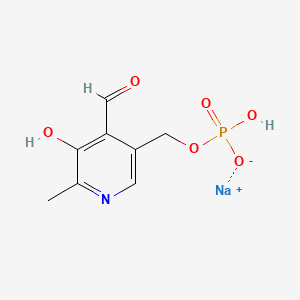
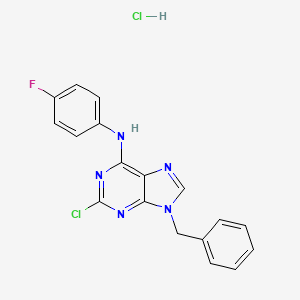
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
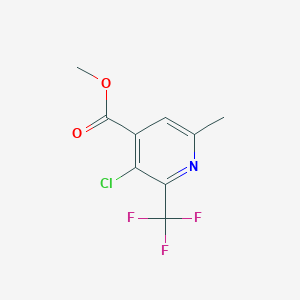
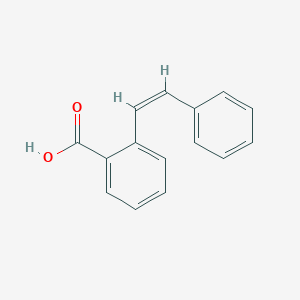
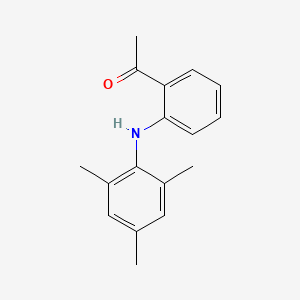
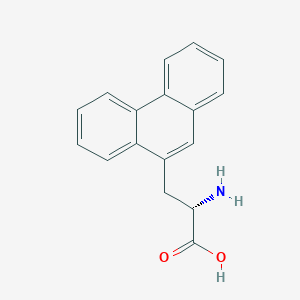
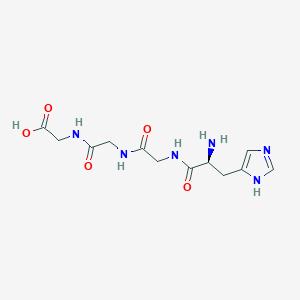




![6-Bromo-3-methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12930586.png)
